2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid
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Overview
Description
2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid , commonly referred to as BCPAA , is a bioisostere compound. It features a bicyclo[1.1.1]pentane (BCP) core, which replaces the traditional benzene ring in bioactive molecules. BCP-containing derivatives have gained prominence in medicinal chemistry due to their improved physicochemical properties, including solubility, lipophilicity, and metabolic stability .
Synthesis Analysis
The synthesis of BCPAA involves several steps. Notably, large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) serve as a crucial precursor. Researchers have developed practical methods to access multigram quantities of BCPAA. One approach involves the flow photochemical addition of propellane to diacetyl, leading to the BCP core. Subsequent haloform reactions yield BCPAA in significant amounts .
Molecular Structure Analysis
BCPAA’s molecular structure comprises an amino group, a pentyl side chain, and the BCP core. The BCP skeleton provides rigidity and spatial constraints, impacting its interactions with biological targets. Understanding the three-dimensional arrangement is essential for predicting its biological activity .
Chemical Reactions Analysis
BCPAA can participate in various chemical reactions, including amidation, esterification, and peptide coupling. These reactions allow the introduction of diverse functional groups, enabling the synthesis of BCPAA derivatives for medicinal chemistry applications .
Physical and Chemical Properties Analysis
- Stability : BCPAA is stable under standard conditions but may undergo hydrolysis or other transformations in biological environments .
Mechanism of Action
BCPAA’s mechanism of action likely involves interactions with specific biological targets. Further studies are needed to elucidate its precise mode of action, receptor binding, and downstream effects. Computational modeling and structural biology approaches can provide insights into its pharmacological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-11-6-12(7-11,8-11)9(13)10(14)15/h9H,2-8,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUMYGTLATCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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